

synthesis of 3-vinyl-indazole derivatives from 3-iodo-6-nitro-1H-indazole

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Compound of Interest

Compound Name: *3-Iodo-6-nitro-1H-indazole*

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Application Note: Synthesis of 3-Vinyl-6-nitro-1H-indazole Derivatives

Introduction

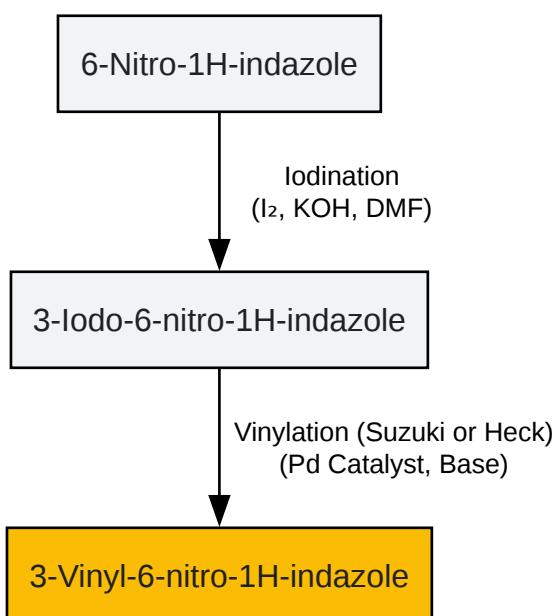
Indazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide array of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties.^{[1][2][3]} The functionalization of the indazole scaffold is a key strategy in drug discovery, and the introduction of a vinyl group at the C-3 position provides a versatile synthetic handle for further molecular elaboration through various chemical transformations.

This application note details robust and efficient protocols for the synthesis of 3-vinyl-6-nitro-1H-indazole from its 3-iodo precursor. We focus on palladium-catalyzed cross-coupling reactions, specifically the Suzuki-Miyaura and Heck reactions, which are powerful methods for forming carbon-carbon bonds.^{[4][5]} The protocols provided are designed for researchers, scientists, and drug development professionals seeking to synthesize these valuable intermediates for downstream applications.

General Synthetic Strategy

The synthesis is a two-step process starting from commercially available 6-nitro-1H-indazole.

- Iodination: Direct iodination at the C-3 position of 6-nitro-1H-indazole is achieved using iodine in the presence of a base.[4][6]
- Vinylation: The resulting **3-iodo-6-nitro-1H-indazole** is then subjected to a palladium-catalyzed cross-coupling reaction with a suitable vinyl partner to yield the desired 3-vinyl-6-nitro-1H-indazole. Both Suzuki and Heck coupling methodologies are presented as viable routes.



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Caption: Overall synthetic pathway for 3-vinyl-6-nitro-1H-indazole.

Discussion of Vinylation Methods

Suzuki-Miyaura Coupling: This method offers an expedient route to C-3 vinylated indazoles without the need for N-protection of the indazole ring.[7] The reaction between unprotected 3-iodoindazoles and a vinylboron reagent, such as pinacol vinyl boronate, proceeds in moderate to excellent yields, often facilitated by microwave irradiation to reduce reaction times.[4][8] For nitro-substituted indazoles, this approach has been shown to be highly effective, providing the vinylated product in excellent yield.[4]

Heck Reaction: The Heck reaction provides an alternative pathway, coupling the 3-iodo-indazole with an alkene.[9] This reaction typically involves a palladium catalyst, a phosphine

ligand, and a suitable base.[6] For substrates like **3-iodo-6-nitro-1H-indazole**, it may be beneficial to first protect the N-1 nitrogen with a group such as tetrahydropyran (THP) to improve solubility and prevent side reactions before proceeding with the coupling.[6]

Applications in Drug Development

The 3-vinyl-6-nitro-1H-indazole scaffold is of significant interest in drug development. The vinyl group can be readily transformed into other functional groups, allowing for the creation of diverse chemical libraries for structure-activity relationship (SAR) studies. Furthermore, the nitro group can be reduced to an amine, providing another point for derivatization.[10][11] Indazole-based compounds are particularly prominent as kinase inhibitors, which are crucial in cancer therapy for disrupting aberrant cell signaling pathways.[1][12]

Quantitative Data Summary

The following table summarizes representative quantitative data for the key synthetic steps described in the literature.

Reaction Step	Substrate	Coupling Partner	Catalyst (mol%)	Base	Solvent	Conditions	Yield (%)	Reference
Iodination	5-Nitro-1H-indazole	Iodine	-	KOH	DMF	RT, 3h	100	[4]
Suzuki Vinylation	3-Iodo-5-nitro-1H-indazole	Pinacol vinyl boronate	Pd(PPh ₃) ₄ (5-6%)	Na ₂ CO ₃ (2N aq.)	1,4-Dioxane	μW, 120°C, 40 min	87	[4]
Heck Vinylation	3-Iodo-6-nitro-1- ¹ H-(THP)-1H-indazole	2-Vinyl pyridine	Pd(OAc) ₂	N,N-Diisopropylethylamine	DMF	Heat	Not specified	[6]

Detailed Experimental Protocols

Protocol 1: Synthesis of 3-Iodo-6-nitro-1H-indazole

This protocol is adapted from established procedures for the direct iodination of indazoles.[4]

[13]

Materials:

- 6-Nitro-1H-indazole
- Potassium hydroxide (KOH), powdered
- Iodine (I₂)
- N,N-Dimethylformamide (DMF)

- Saturated aqueous sodium bisulfite (NaHSO_3) solution
- Water (deionized)
- Round-bottom flask, magnetic stirrer, filtration apparatus

Procedure:

- To a round-bottom flask, add 6-nitro-1H-indazole (1.0 equiv).
- Add DMF to dissolve the starting material (approx. 10 mL per gram of indazole).
- To the stirred solution, add powdered potassium hydroxide (3.0 equiv) portion-wise at room temperature.
- Stir the resulting mixture for 30 minutes.
- Add iodine (2.0 equiv) in several portions over 20 minutes. A slight exotherm may be observed.
- Continue stirring the reaction mixture at room temperature for 3-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
- Upon completion, pour the reaction mixture into a beaker containing a saturated aqueous solution of sodium bisulfite to quench excess iodine.
- Stir until the dark color dissipates and a precipitate forms.
- Collect the solid product by vacuum filtration.
- Wash the collected solid thoroughly with water (3 x 30 mL).
- Dry the product under vacuum to yield **3-iodo-6-nitro-1H-indazole** as a solid.

Protocol 2: Suzuki-Miyaura Vinylation of 3-Iodo-6-nitro-1H-indazole

This protocol uses microwave-assisted Suzuki coupling for an efficient C-3 vinylation.[\[4\]](#)

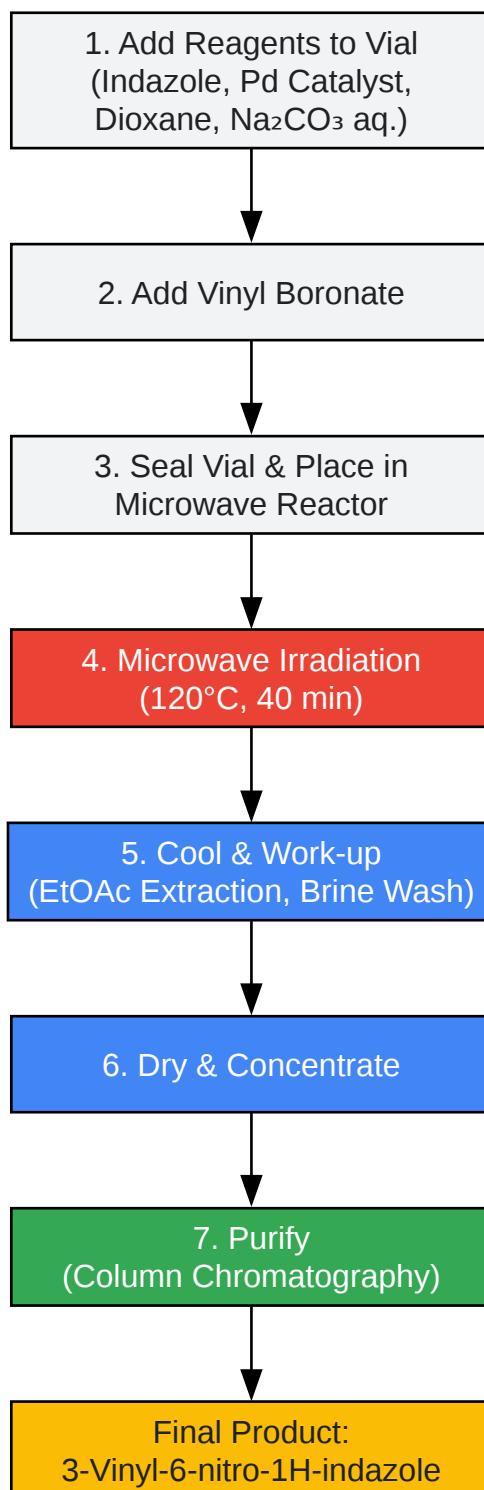
Materials:

- **3-Iodo-6-nitro-1H-indazole** (1.0 equiv)
- Pinacol vinyl boronate (2.0 equiv)
- Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv, 5 mol%)
- 2M Aqueous sodium carbonate (Na₂CO₃) solution
- 1,4-Dioxane
- Microwave vial (10-20 mL capacity) with stir bar
- Microwave reactor
- Ethyl acetate, Brine
- Anhydrous sodium sulfate (Na₂SO₄)
- Silica gel for column chromatography

Procedure:

- To a 10-20 mL microwave vial equipped with a magnetic stir bar, add **3-iodo-6-nitro-1H-indazole** (1.0 equiv), tetrakis(triphenylphosphine)palladium(0) (0.05 equiv), 1,4-dioxane (e.g., 7 mL), and the 2M aqueous sodium carbonate solution (e.g., 2 mL).
- Add pinacol vinyl boronate (2.0 equiv) to the mixture.
- Seal the vial with a cap and place it in the microwave reactor.
- Irradiate the reaction mixture at 120 °C for 40 minutes with stirring.
- After the reaction is complete, cool the vial to room temperature.
- Dilute the reaction mixture with ethyl acetate (50 mL) and transfer to a separatory funnel.
- Wash the organic layer with brine (3 x 20 mL).

- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude residue by column chromatography on silica gel (e.g., eluting with a hexane/ethyl acetate gradient) to afford the desired 3-vinyl-6-nitro-1H-indazole.

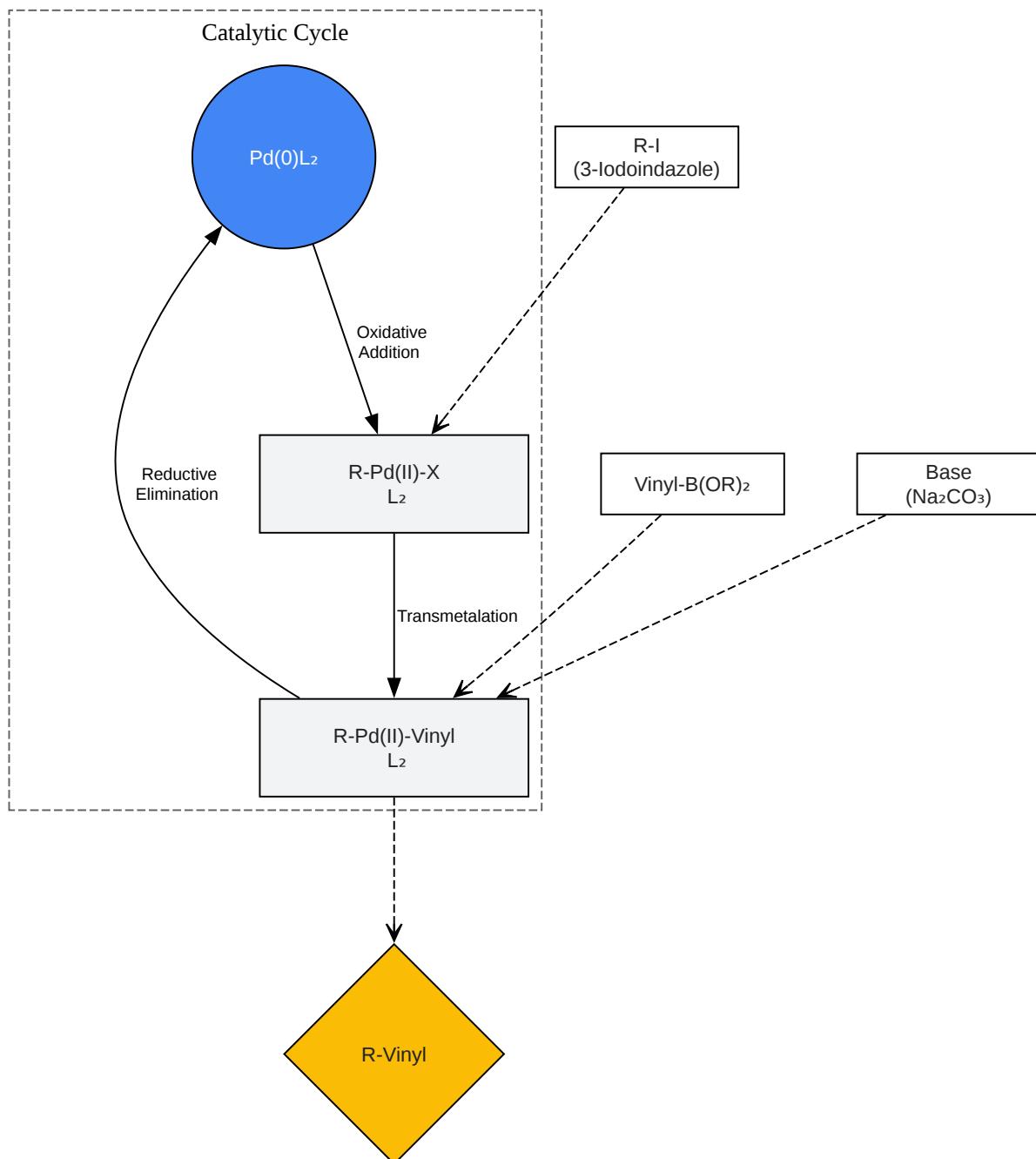


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Caption: Experimental workflow for the Suzuki-Miyaura vinylation protocol.

Reaction Mechanism Visualization

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium complex. The key steps are oxidative addition, transmetalation, and reductive elimination.



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Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

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